molecular formula C9H18N2O B13296331 (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

Cat. No.: B13296331
M. Wt: 170.25 g/mol
InChI Key: JVXMMQIOJVBQSR-BDAKNGLRSA-N
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Description

(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[331]nonan-6-amine is a bicyclic amine compound characterized by its unique structure, which includes an ethyl group, an oxygen atom, and a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine or alcohol.

    Introduction of the ethyl group: This step often involves an alkylation reaction using ethyl halides under basic conditions.

    Incorporation of the oxygen atom: This can be done through an oxidation reaction or by using an oxygen-containing precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a ligand in biochemical assays to study enzyme activity or receptor binding. Its bicyclic structure allows for specific interactions with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or selectivity for a particular target.

Industry

In industry, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to a change in the target’s activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5S,6R)-N-Methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine: Similar structure but with a methyl group instead of an ethyl group.

    (5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine: Similar structure but with a propyl group instead of an ethyl group.

    (5S,6R)-N-Ethyl-4-thia-1-azabicyclo[3.3.1]nonan-6-amine: Similar structure but with a sulfur atom instead of an oxygen atom.

Uniqueness

The uniqueness of (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine lies in its specific combination of functional groups and its bicyclic structure. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(5S,6R)-N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

InChI

InChI=1S/C9H18N2O/c1-2-10-8-3-4-11-5-6-12-9(8)7-11/h8-10H,2-7H2,1H3/t8-,9+/m1/s1

InChI Key

JVXMMQIOJVBQSR-BDAKNGLRSA-N

Isomeric SMILES

CCN[C@@H]1CCN2CCO[C@H]1C2

Canonical SMILES

CCNC1CCN2CCOC1C2

Origin of Product

United States

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